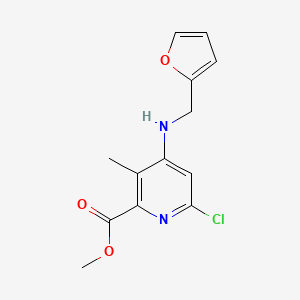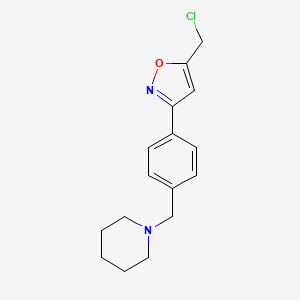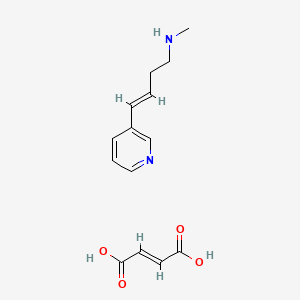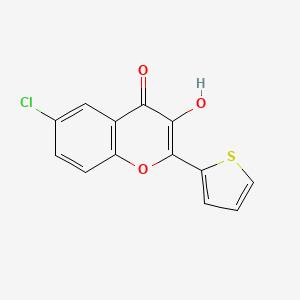
4-Iodo-5-methyl-2-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-5-methyl-2-nitrobenzonitrile: is an organic compound with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 g/mol It is characterized by the presence of an iodine atom, a methyl group, and a nitro group attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-nitrobenzonitrile typically involves the nitration of a precursor compound followed by iodination. One common method involves the nitration of 4-methylbenzonitrile to form 4-methyl-2-nitrobenzonitrile, which is then subjected to iodination using iodine and a suitable oxidizing agent . The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Iodo-5-methyl-2-nitrobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic conditions, and solvents (e.g., water, acetone).
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-amino-5-methyl-2-nitrobenzonitrile.
Reduction: 4-Iodo-5-methyl-2-aminobenzonitrile.
Oxidation: 4-Iodo-5-carboxy-2-nitrobenzonitrile.
科学的研究の応用
Chemistry: 4-Iodo-5-methyl-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
作用機序
The mechanism of action of 4-Iodo-5-methyl-2-nitrobenzonitrile depends on its chemical reactivity and the specific context in which it is used. For example, in substitution reactions, the iodine atom can be displaced by nucleophiles, leading to the formation of new compounds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
4-Methyl-2-nitrobenzonitrile: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-2-nitrobenzonitrile: Similar structure but lacks the methyl group, affecting its physical and chemical properties.
5-Iodo-2-nitrobenzonitrile: Similar structure but lacks the methyl group, influencing its reactivity and applications.
Uniqueness: 4-Iodo-5-methyl-2-nitrobenzonitrile is unique due to the presence of both an iodine atom and a methyl group on the benzonitrile core. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H5IN2O2 |
|---|---|
分子量 |
288.04 g/mol |
IUPAC名 |
4-iodo-5-methyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H5IN2O2/c1-5-2-6(4-10)8(11(12)13)3-7(5)9/h2-3H,1H3 |
InChIキー |
CVPGXQZZXXEFGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
![2-{2-[2-(3-Methoxy-phenyl)-ethyl]-phenoxymethyl}-oxirane](/img/structure/B11841636.png)



![3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841663.png)
![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)
![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)

![6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine](/img/structure/B11841686.png)
![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)
